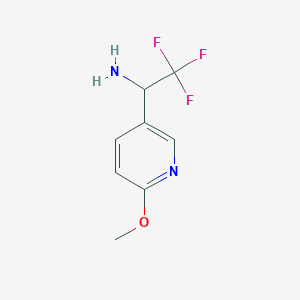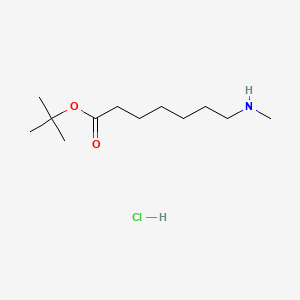
Tert-butyl7-(methylamino)heptanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl7-(methylamino)heptanoatehydrochloride is a chemical compound with the molecular formula C12H26ClNO2 and a molecular weight of 251.7933 . It is a derivative of heptanoic acid and is characterized by the presence of a tert-butyl ester group and a methylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of tert-butyl7-(methylamino)heptanoatehydrochloride may involve continuous flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl7-(methylamino)heptanoatehydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl7-(methylamino)heptanoatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving amino groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of tert-butyl7-(methylamino)heptanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl7-(methylamino)heptanoatehydrochloride include:
Uniqueness
This compound is unique due to its specific molecular structure, which combines a tert-butyl ester group with a methylamino group on a heptanoate backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C12H26ClNO2 |
|---|---|
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
tert-butyl 7-(methylamino)heptanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-11(14)9-7-5-6-8-10-13-4;/h13H,5-10H2,1-4H3;1H |
Clave InChI |
GTPZFVCGCXIFGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
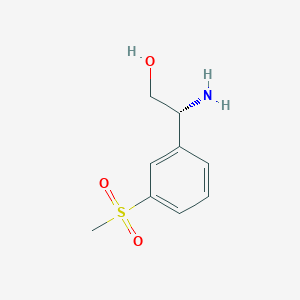

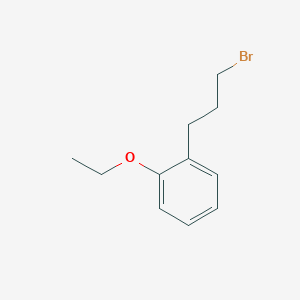

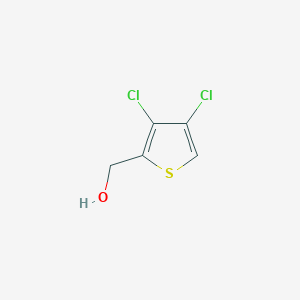
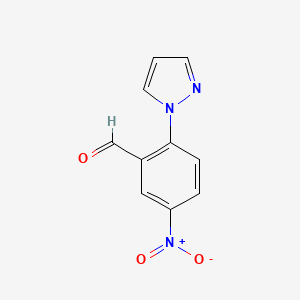
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)

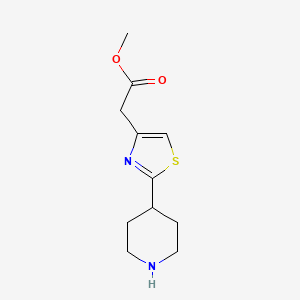
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
